molecular formula C8H5BrN2O B1324902 8-Bromo-1,6-naphthyridin-2(1H)-one CAS No. 902837-41-6

8-Bromo-1,6-naphthyridin-2(1H)-one

Cat. No.: B1324902
CAS No.: 902837-41-6
M. Wt: 225.04 g/mol
InChI Key: QDOLSUHXUOKZJY-UHFFFAOYSA-N
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Description

8-Bromo-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that contains a bromine atom and a naphthyridine ring. Compounds of this type are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,6-naphthyridin-2(1H)-one typically involves the bromination of 1,6-naphthyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction may require a solvent such as acetic acid and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,6-naphthyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 8-Bromo-1,6-naphthyridin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridin-2(1H)-one: The parent compound without the bromine atom.

    8-Chloro-1,6-naphthyridin-2(1H)-one: A similar compound with a chlorine atom instead of bromine.

    8-Fluoro-1,6-naphthyridin-2(1H)-one: A similar compound with a fluorine atom.

Uniqueness

8-Bromo-1,6-naphthyridin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may also affect the compound’s physical properties, such as solubility and stability.

Properties

IUPAC Name

8-bromo-1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOLSUHXUOKZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639956
Record name 8-Bromo-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-41-6
Record name 8-Bromo-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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